molecular formula C12H19BrN2S B5683492 N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5683492
M. Wt: 303.26 g/mol
InChI Key: RHYDFRWTOQKEQV-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromothiophene group attached to a piperidine ring, which is further substituted with a dimethylamine group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.

    Formation of Bromothiophene Intermediate: The 5-bromothiophene is then reacted with formaldehyde and a secondary amine, such as dimethylamine, to form the intermediate N-[(5-bromothiophen-2-yl)methyl]amine.

    Cyclization: The intermediate is subjected to cyclization with 4-piperidone under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the bromothiophene group.

    Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene group may facilitate binding to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromothiophen-2-yl)methyl]-N-methylamine
  • N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylcyclopropanecarboxamide
  • 5-Bromo-2-thienylboronic acid

Uniqueness

N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific combination of a bromothiophene group and a piperidine ring with a dimethylamine substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2S/c1-14-7-5-10(6-8-14)15(2)9-11-3-4-12(13)16-11/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYDFRWTOQKEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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